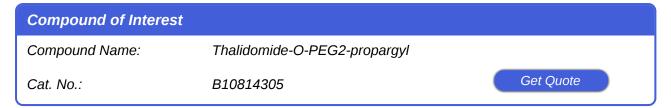


In-Depth Technical Guide: Thalidomide-O-PEG2propargyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-O-PEG2-propargyl**, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, relevant experimental protocols, and the associated signaling pathways.

Core Data Summary

Thalidomide-O-PEG2-propargyl is a crucial chemical tool in targeted protein degradation. It comprises a thalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), a two-unit polyethylene glycol (PEG2) linker, and a terminal propargyl group for conjugation.[1][2][3] [4]

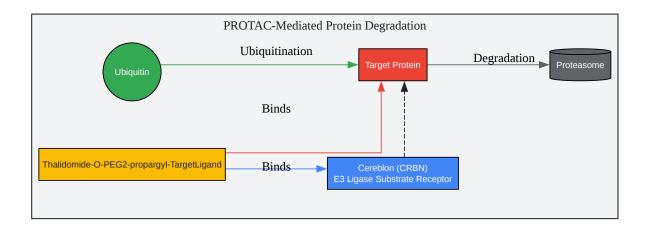


Property	Value	Source
Molecular Weight	400.38 g/mol	[2][5]
400.39 g/mol	[1]	
400.4 g/mol	[6]	_
Molecular Formula	C20H20N2O7	[5]
CAS Number	2098487-52-4	[1][5]
Synonyms	E3 ligase Ligand-Linker Conjugates 32, Thalidomide 4'- ether-PEG2-alkyne, Thalidomide-linker 5	[1][2]
Purity	≥95% - ≥98%	[1][5]

Mechanism of Action in PROTAC Technology

Thalidomide and its derivatives function as molecular glues that recruit specific proteins to the CRL4-CRBN E3 ubiquitin ligase complex.[7][8] In the context of a PROTAC, the thalidomide component of **Thalidomide-O-PEG2-propargyl** binds to CRBN. The other end of the PROTAC, conjugated via the propargyl group, binds to a protein of interest. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.





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PROTAC mechanism of action.

Experimental Protocols

Below are representative protocols for the synthesis and application of thalidomide-containing molecules.

Solid-Phase Synthesis of a Thalidomide Analog

This protocol outlines a general method for the solid-phase synthesis of thalidomide derivatives, which can be adapted for **Thalidomide-O-PEG2-propargyl**.[9]

Materials and Reagents:

- · Hydroxymethyl polystyrene resin
- Phthalic anhydride derivative
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)





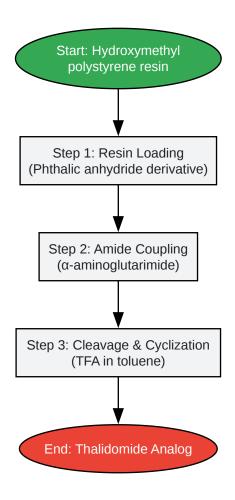


- N,N-Dimethylformamide (DMF)
- α-aminoglutarimide hydrochloride
- Diisopropylcarbodiimide (DIC)
- N-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Toluene

Procedure:

- Resin Loading: Swell the hydroxymethyl polystyrene resin in DMF. Add a solution of the appropriate phthalic anhydride derivative, TEA, and DMAP in DMF and agitate. Wash the resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.[9]
- Amide Coupling: Swell the resin in DMF. In a separate flask, activate α-aminoglutarimide hydrochloride with DIC and HOBt in DMF. Add the activated solution to the resin and agitate. Wash the resin as in the previous step.[9]
- Cleavage and Cyclization: Suspend the dried resin in a solution of 5% TFA in toluene and reflux. Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to yield the crude thalidomide analog.[9]





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Solid-phase synthesis workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl (alkyne) group of **Thalidomide-O-PEG2-propargyl** allows for its conjugation to azide-containing molecules, such as target-binding ligands, via click chemistry. [3]

General Protocol:

- Dissolve the azide-containing molecule and **Thalidomide-O-PEG2-propargyl** in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).
- Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

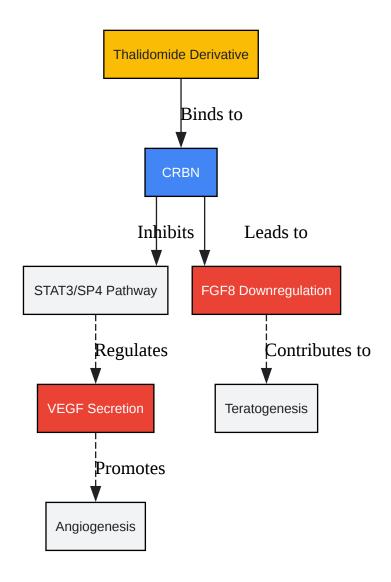


- Add a copper-stabilizing ligand, for instance, TBTA or BTTAA.
- Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
- Purify the resulting PROTAC molecule using an appropriate method, such as flash chromatography or preparative HPLC.

Associated Signaling Pathways

The therapeutic and teratogenic effects of thalidomide are linked to its ability to modulate the CRL4-CRBN E3 ligase complex, impacting various downstream signaling pathways.[7][8] For instance, thalidomide has been shown to inhibit angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF).[10][11] This can occur through the suppression of the STAT3/SP4 signaling pathway.[11] Additionally, thalidomide's teratogenic effects have been associated with the downregulation of Fibroblast Growth Factor 8 (FGF8).[8][10]





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